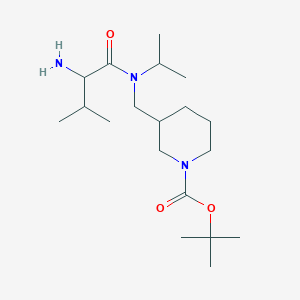
tert-Butyl 3-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate: is a complex organic compound featuring a piperidine ring, a tert-butyl group, and an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base.
Amide Bond Formation: The amide bond is formed by coupling the appropriate amine and carboxylic acid derivatives using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production methods may involve the use of flow microreactor systems for efficient and scalable synthesis. These systems allow for better control over reaction conditions and can improve yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amide linkage.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage.
Substitution: The tert-butyl group can be substituted under acidic conditions to reveal a carboxylic acid functionality.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions using hydrochloric acid or sulfuric acid.
Major Products:
Oxidation: Formation of oxidized amide derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of carboxylic acid derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. It is used in the development of novel organic compounds with potential therapeutic properties.
Biology and Medicine: In medicinal chemistry, the compound is explored for its potential as a drug scaffold. It can be modified to enhance its biological activity and selectivity.
Industry: The compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amide linkage and piperidine ring play crucial roles in its binding affinity and selectivity. The tert-butyl group enhances solubility and influences reactivity .
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness: The uniqueness of tert-Butyl 3-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its solubility and stability, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C19H37N3O3 |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
tert-butyl 3-[[(2-amino-3-methylbutanoyl)-propan-2-ylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H37N3O3/c1-13(2)16(20)17(23)22(14(3)4)12-15-9-8-10-21(11-15)18(24)25-19(5,6)7/h13-16H,8-12,20H2,1-7H3 |
Clé InChI |
HDZHNZMXLTZVBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N(CC1CCCN(C1)C(=O)OC(C)(C)C)C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


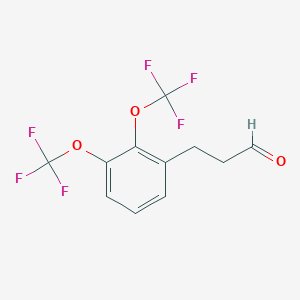

![1-Tert-butyl 4-methyl 2-[amino(phenyl)methyl]butanedioate](/img/structure/B14793398.png)
![3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)-](/img/structure/B14793399.png)
![N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide](/img/structure/B14793406.png)
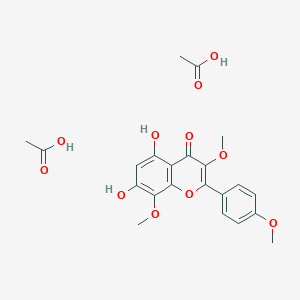
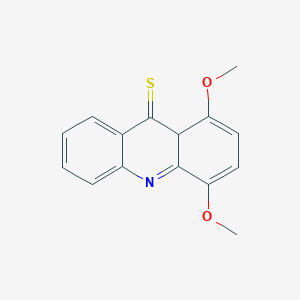
![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14793429.png)


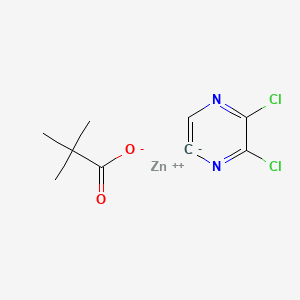
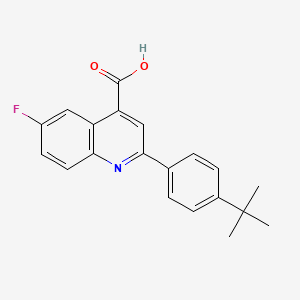
![Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B14793459.png)

